![molecular formula C15H19N3O2 B7715142 N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7715142.png)
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, commonly known as BPO-27, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the family of oxadiazole derivatives, which have been extensively studied due to their diverse biological activities.
Mechanism of Action
The mechanism of action of BPO-27 is not fully understood, but studies have suggested that it may interact with specific proteins or enzymes in cells, leading to the observed biological activities. For example, BPO-27 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
BPO-27 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. Additionally, BPO-27 has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using BPO-27 in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, BPO-27 has shown potent biological activities at relatively low concentrations, which may make it a cost-effective option for research studies. However, one limitation of using BPO-27 is its limited solubility in water, which may require the use of organic solvents for certain experiments.
Future Directions
There are several potential future directions for research on BPO-27. One area of interest is the development of BPO-27 derivatives with improved solubility and biological activities. Additionally, further studies are needed to fully understand the mechanism of action of BPO-27 and its potential therapeutic applications in various diseases. Furthermore, the use of BPO-27 in combination with other compounds may enhance its biological activities and provide new avenues for drug discovery.
Synthesis Methods
BPO-27 can be synthesized using a one-pot reaction method that involves the condensation of butylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and isobutyryl chloride in the presence of triethylamine. This reaction yields BPO-27 as a white solid, which can be purified using column chromatography.
Scientific Research Applications
BPO-27 has shown potential in various scientific research applications, including anticancer, antimicrobial, and antifungal activities. Studies have shown that BPO-27 can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, BPO-27 has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-3-11-16-13(19)9-10-14-17-15(18-20-14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDJKJUEFWLODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.